2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a synthetic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been found to interact with key functional proteins in bacterial cell division .
Mode of Action
It is known that imidazole-containing compounds can interact with their targets in various ways, including through nucleophilic aromatic substitution .
Biochemical Pathways
Compounds with similar structures have been found to display a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves the reaction of 1-(4-fluorophenyl)-1H-imidazole-2-thiol with N-(3-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as triethylamine. The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
- **Substitution
Oxidation: The thiol group in the imidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c1-13-3-2-4-15(11-13)21-17(23)12-24-18-20-9-10-22(18)16-7-5-14(19)6-8-16/h2-11H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDDYYXMPDFFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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